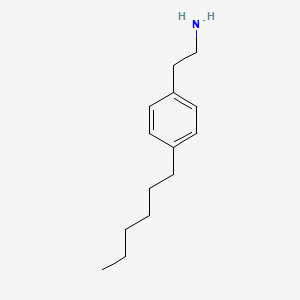
2-(4-Hexylphenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hexylphenyl)ethanamine is an organic compound that belongs to the class of amines It consists of a hexyl group attached to a phenyl ring, which is further connected to an ethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hexylphenyl)ethanamine can be achieved through several methods. One common approach involves the reaction of 4-hexylbenzaldehyde with ammonia in the presence of a reducing agent. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled conditions .
Another method involves the reductive amination of 4-hexylacetophenone with ammonia and a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction is carried out in an organic solvent such as ethanol or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation reactors with supported metal catalysts can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Hexylphenyl)ethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Ethanol, tetrahydrofuran (THF), dichloromethane (DCM)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Substituted amines, amides
Wissenschaftliche Forschungsanwendungen
2-(4-Hexylphenyl)ethanamine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-(4-Hexylphenyl)ethanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(4-Hexylphenyl)ethanamine can be compared with other similar compounds, such as:
Phenethylamine: A simple amine with a phenyl ring and an ethylamine group.
4-Hexylbenzylamine: Similar to this compound but with a benzylamine group instead of an ethanamine group.
4-Hexylaniline: Aniline derivative with a hexyl group attached to the phenyl ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C14H23N |
|---|---|
Molekulargewicht |
205.34 g/mol |
IUPAC-Name |
2-(4-hexylphenyl)ethanamine |
InChI |
InChI=1S/C14H23N/c1-2-3-4-5-6-13-7-9-14(10-8-13)11-12-15/h7-10H,2-6,11-12,15H2,1H3 |
InChI-Schlüssel |
GPEIEKRQHRLDTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[6-[4-(2-(1-Methylethyl)phenyl)-1-piperazinyl]-1-oxohexyl]isoindoline](/img/structure/B10792182.png)

![4-[2-(1-Methylethyl)phenyl]-N-(4-pyridinylmethyl)-1-piperazinehexanamide](/img/structure/B10792203.png)
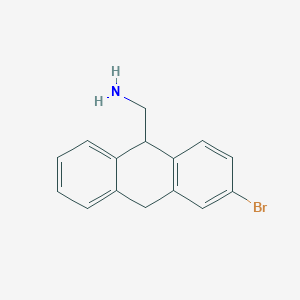
![N-(4-Cyanophenylmethyl)-4-[2-(1-methylethyl)phenyl]-1-piperazinehexanamide](/img/structure/B10792208.png)
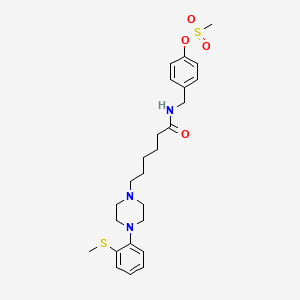
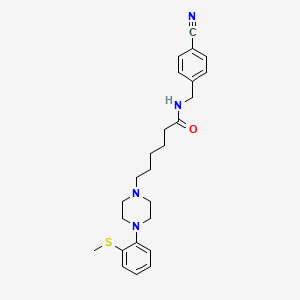
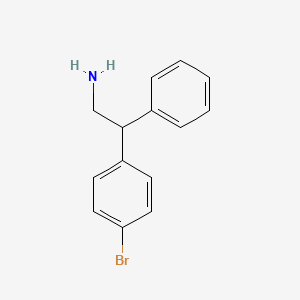
![(S)-N-(4-((2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)butyl)-2-naphthamide](/img/structure/B10792243.png)
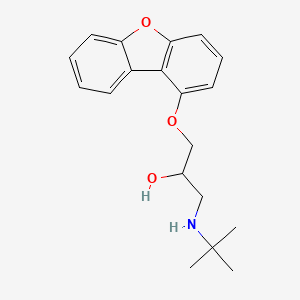
![(3R)-(+)-3-((Cyclopropylmethyl){[6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl]methyl}amino)-8-fluorochromane-5-carboxamide](/img/structure/B10792251.png)
![3-{Cyclobutyl[4-(5-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide](/img/structure/B10792255.png)
![3-{(Cyclopropylmethyl)[4-(7-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide](/img/structure/B10792256.png)
